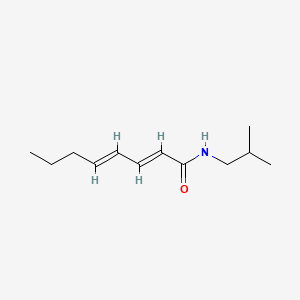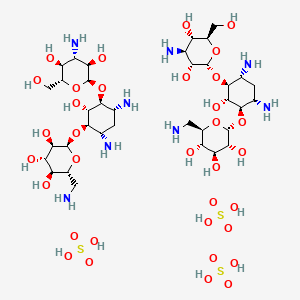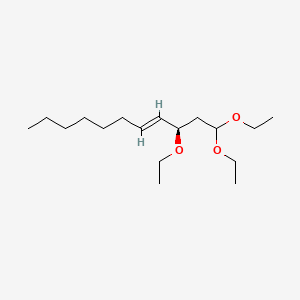
4-Undecene, 1,1,3-triethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Undecene, 1,1,3-triethoxy- is an organic compound with the molecular formula C17H34O3 It is characterized by the presence of three ethoxy groups attached to the first and third carbon atoms of the undecene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Undecene, 1,1,3-triethoxy- typically involves the reaction of undecene with ethyl orthoformate in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions often include:
Temperature: Moderate temperatures (around 60-80°C) are usually employed.
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used.
Solvent: Organic solvents like toluene or dichloromethane may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 4-Undecene, 1,1,3-triethoxy- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves:
Feedstock Preparation: Purified undecene and ethyl orthoformate are prepared.
Reaction: The feedstocks are introduced into a continuous flow reactor with the acid catalyst.
Separation: The product is separated from the reaction mixture using distillation or extraction techniques.
Purification: The final product is purified to remove any impurities or unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions
4-Undecene, 1,1,3-triethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Compounds with different functional groups replacing the ethoxy groups.
Aplicaciones Científicas De Investigación
4-Undecene, 1,1,3-triethoxy- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, coatings, and polymers.
Mecanismo De Acción
The mechanism of action of 4-Undecene, 1,1,3-triethoxy- involves its interaction with molecular targets through its ethoxy groups. These groups can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions with target molecules. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity.
Signal Transduction: The compound can influence signal transduction pathways by altering the activity of key proteins.
Comparación Con Compuestos Similares
4-Undecene, 1,1,3-triethoxy- can be compared with other similar compounds such as:
1,1,3-Triethoxy-4-decene: Similar structure but with a shorter carbon chain.
1,1,3-Triethoxy-4-dodecene: Similar structure but with a longer carbon chain.
1,1,3-Triethoxy-4-octene: Similar structure but with an even shorter carbon chain.
Uniqueness
The uniqueness of 4-Undecene, 1,1,3-triethoxy- lies in its specific chain length and the presence of three ethoxy groups, which confer distinct chemical properties and reactivity compared to its analogs.
Propiedades
Número CAS |
72152-77-3 |
|---|---|
Fórmula molecular |
C17H34O3 |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
(E,3R)-1,1,3-triethoxyundec-4-ene |
InChI |
InChI=1S/C17H34O3/c1-5-9-10-11-12-13-14-16(18-6-2)15-17(19-7-3)20-8-4/h13-14,16-17H,5-12,15H2,1-4H3/b14-13+/t16-/m0/s1 |
Clave InChI |
NXYOWUFBHVQRNC-VUSFMPOISA-N |
SMILES isomérico |
CCCCCC/C=C/[C@@H](CC(OCC)OCC)OCC |
SMILES canónico |
CCCCCCC=CC(CC(OCC)OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


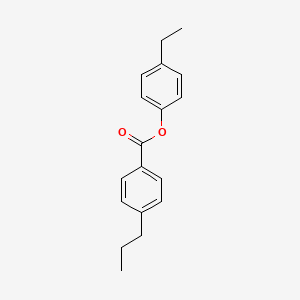
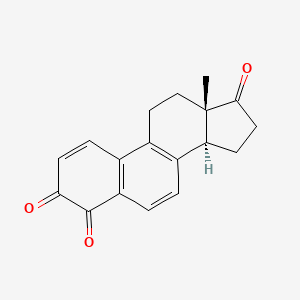

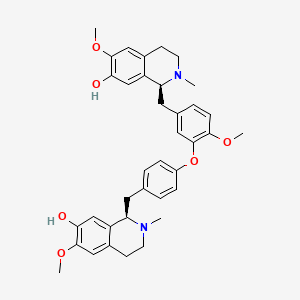

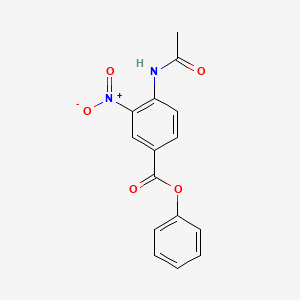
![1H-Imidazo[4,5-c]pyridine, 1-methyl-4-[(3R)-3-methyl-4-morpholinyl]-6-(1H-pyrrolo[2,3-d]pyridazin-4-yl)-](/img/structure/B12647319.png)
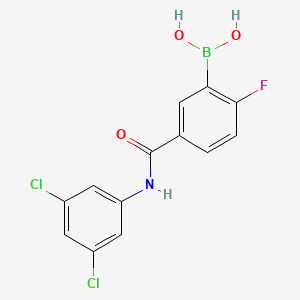
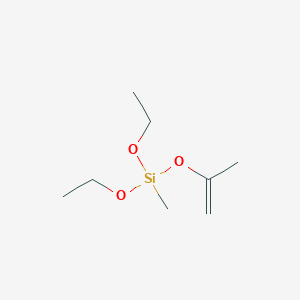

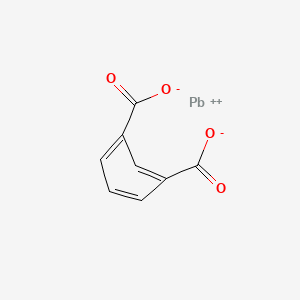
![1-[(4-Chloroanilino)methyl]naphthalen-2-ol;hydrochloride](/img/structure/B12647352.png)
